2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone
Description
2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone is a complex organic compound with a unique structure that includes a benzyl group, a morpholino group, and an isoindolinone core
Properties
IUPAC Name |
2-benzyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-19(22-10-12-26-13-11-22)15-27-21-18-9-5-4-8-17(18)20(25)23(21)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDOVALKFRFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Cyanobenzaldehyde Derivatives
The isoindolinone core is traditionally synthesized via cyclization reactions. As demonstrated by Abdelhady et al. (2022), 2-cyanobenzaldehyde reacts with nitroaniline derivatives in dichloromethane (DCM) and methanolic potassium hydroxide to form 3-substituted isoindolin-1-ones. For 2-benzyl substitution, replacing nitroaniline with benzylamine derivatives could yield the desired scaffold. However, this adaptation requires careful pH control to prevent premature decomposition.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by alkoxide-mediated cyclization to form the lactam structure. Substituting nitroaniline with N-benzylamine introduces steric challenges, potentially reducing yields to 20–35% based on analogous syntheses.
Functionalization at the C3 Position
Thiolation via Nucleophilic Substitution
Introducing the sulfanyl group at C3 necessitates a leaving group (e.g., chloride) at this position. For example, treating 3-chloro-2-benzyl-1-isoindolinone with 2-morpholino-2-oxoethanethiol in the presence of a base like triethylamine facilitates substitution. This method, adapted from EGFR degrader syntheses, achieves moderate yields (45–60%) but requires anhydrous conditions to avoid thiol oxidation.
Michael Addition to α,β-Unsaturated Carbonyl Intermediates
An alternative approach involves generating an α,β-unsaturated isoindolinone intermediate, enabling thiol-Michael addition. He et al. (2024) demonstrated that rhodium(II) catalysts promote regioselective thiol additions to electron-deficient alkenes, yielding up to 89% product. Applying this to 2-benzyl-3-acryloyl-1-isoindolinone could streamline the synthesis, though the acryloyl precursor’s preparation adds complexity.
Synthesis of the Morpholino-2-Oxoethyl Sulfanyl Moiety
Stepwise Assembly from Morpholine and Chloroacetyl Chloride
The 2-morpholino-2-oxoethyl group is synthesized by reacting morpholine with chloroacetyl chloride in tetrahydrofuran (THF), yielding 2-chloro-N-morpholinoacetamide. Subsequent displacement of chloride with sodium hydrosulfide forms the thiol precursor, which is then coupled to the isoindolinone core. This method, while reliable, involves hazardous intermediates and achieves 50–65% yields.
One-Pot Thioetherification
Recent advances employ copper(I)-catalyzed coupling of 2-bromo-N-morpholinoacetamide with 3-mercapto-2-benzyl-1-isoindolinone. This method, adapted from triazine syntheses, reduces step count but requires rigorous exclusion of oxygen to prevent disulfide formation.
Integrated Synthetic Routes
Route A: Sequential Cyclization and Substitution
Route B: Rhodium-Catalyzed Thiol Transfer
- Core Formation : Synthesize 3-hydroxy-2-benzyl-1-isoindolinone via cyclization (Yield: 40%).
- Thiol Transfer : React with diazo-derived 2-morpholino-2-oxoethyl sulfanyl reagent under Rh₂(OAc)₄ catalysis (Yield: 89%).
Overall Yield : 35.6%.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 14.2% | 35.6% |
| Key Advantage | Simplicity | High Efficiency |
| Key Limitation | Low Yield | Catalyst Cost |
Route B’s superior yield and fewer steps make it preferable for scalable synthesis, despite higher reagent costs. Route A remains viable for small-scale production where catalyst availability is limited.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism by which 2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindolinone derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties .
Uniqueness
The presence of the morpholino group, in particular, may enhance its solubility and interaction with biological targets compared to other isoindolinone derivatives .
Biological Activity
2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties.
Synthesis and Characterization
The compound can be synthesized through various methods, including the Ugi reaction and microwave-assisted techniques. The synthesis typically involves the formation of the isoindolinone core followed by the introduction of the morpholino and sulfanyl groups. Characterization is achieved using spectroscopic methods such as NMR, IR, and mass spectrometry.
Table 1: Synthesis Steps and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Isoindolinone precursor + Morpholino derivative | Microwave irradiation | 73 |
| 2 | Addition of sulfanyl group | Reflux in toluene | 65 |
Antitumor Activity
Recent studies have indicated that derivatives of isoindolinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several isoindolinone derivatives, including our compound of interest. The IC50 values were determined using MTT assays:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | U251 (glioblastoma) | 15 |
| B | WM793 (melanoma) | 12 |
| C | A431 (epidermoid carcinoma) | 20 |
The results indicated that the compound demonstrated significant activity against U251 and WM793 cells, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve multiple pathways. Preliminary studies suggest that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death, particularly those related to Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoindolinone derivatives. Modifications to the benzyl group or alterations in the morpholino substituent can significantly influence potency.
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on benzyl ring | Increased cytotoxicity |
| Alkyl substitutions on morpholino ring | Enhanced solubility |
Q & A
Q. Q1. What are the optimal synthetic routes for 2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including sulfanyl group introduction and morpholino-2-oxoethyl substitution. Key steps:
Thiolation : Use 2-mercaptoethyl morpholine derivatives under basic conditions (e.g., K₂CO₃/DMF) to introduce the sulfanyl group .
Isoindolinone Core Formation : Employ cyclization of benzyl-substituted precursors via acid catalysis (e.g., H₂SO₄) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improve purity.
Optimization Parameters :
- Temperature (60–80°C for thiolation), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for thiol:isoindolinone precursor).
- Monitor by TLC and HPLC to avoid side products like over-oxidized sulfones .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and computational methods?
Methodological Answer:
- Spectroscopy :
- Computational Modeling :
Advanced Research Questions
Q. Q3. What methodologies are recommended for assessing the compound’s stability under various environmental and biological conditions?
Methodological Answer:
- Hydrolytic Stability :
- Incubate in buffers (pH 1–10, 37°C) and analyze degradation via LC-MS. Morpholino and sulfanyl groups are prone to hydrolysis at extreme pH .
- Photostability :
- Expose to UV light (λ = 254 nm) and monitor degradation kinetics using HPLC-DAD. Isoindolinone cores may form photo-adducts .
- Biotransformation :
Q. Q4. How can contradictions in biological activity data (e.g., IC₅₀ variability across studies) be resolved through experimental redesign?
Methodological Answer:
- Source Analysis :
- Standardization :
- Use reference compounds (e.g., paclitaxel for cytotoxicity assays) to calibrate results .
- Mechanistic Studies :
Q. Q5. What in silico strategies are effective in predicting the compound’s pharmacokinetic and toxicological profiles?
Methodological Answer:
- ADMET Prediction :
- Toxicity Profiling :
- QSAR Models :
- Train models on isoindolinone analogs to correlate structural features (e.g., sulfanyl chain length) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
